1-(4-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}PIPERAZIN-1-YL)-3-METHYLBUTAN-1-ONE
Overview
Description
1-(4-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}PIPERAZIN-1-YL)-3-METHYLBUTAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a benzyloxy and methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}PIPERAZIN-1-YL)-3-METHYLBUTAN-1-ONE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of benzyl alcohol with a suitable base to form the benzyloxy intermediate.
Methoxylation: The benzyloxy intermediate is then reacted with methanol in the presence of a catalyst to introduce the methoxy group.
Piperazine Ring Formation: The methoxy-benzyloxy intermediate is then reacted with piperazine under controlled conditions to form the piperazine ring.
Final Coupling: The final step involves coupling the piperazine derivative with 3-methylbutan-1-one under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}PIPERAZIN-1-YL)-3-METHYLBUTAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or methoxylated derivatives.
Scientific Research Applications
1-(4-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}PIPERAZIN-1-YL)-3-METHYLBUTAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds.
Pharmacology: The compound is studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and pathways.
Mechanism of Action
The mechanism of action of 1-(4-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}PIPERAZIN-1-YL)-3-METHYLBUTAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}PIPERAZIN-1-YL)-3-METHYLBUTAN-1-ONE: This compound is unique due to its specific substitution pattern and the presence of both benzyloxy and methoxy groups.
1-(4-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}PIPERAZIN-1-YL)-3-METHYLBUTAN-2-ONE: A similar compound with a different position of the methyl group.
1-(4-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}PIPERAZIN-1-YL)-3-METHYLBUTAN-3-ONE: Another similar compound with a different position of the methyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-19(2)15-24(27)26-13-11-25(12-14-26)17-21-9-10-22(28-3)23(16-21)29-18-20-7-5-4-6-8-20/h4-10,16,19H,11-15,17-18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWOXXAHNHXMKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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